1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This reaction forms the corresponding carboxylates, which can then be converted to the desired carboxylic acid through subsequent hydrogenation on a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid: Similar in structure but with a different ring system.
Methyl pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds share a similar pyridine-pyrrole fused ring system.
Uniqueness: 1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-16-5-4-13-7-9(11(14)15)8-2-3-12-6-10(8)13/h2-3,6-7H,4-5H2,1H3,(H,14,15) |
InChI Key |
XSNOODVNYQEMOZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=C1C=NC=C2)C(=O)O |
Origin of Product |
United States |
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